6-Bromo-4-chloroquinazoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

Scaling kinase inhibitor synthesis? 6-Bromo-4-chloroquinazoline delivers predictable orthogonal reactivity for independent 4-anilino and 6-aryl SAR optimization. • C(4)-Cl: rapid SNAr with anilines; C(6)-Br: Suzuki coupling-enables microwave-assisted parallel library synthesis in a single day. • The 6-Br substituent is essential for low-μM cytotoxicity in EGFR-TK inhibitors; replacement with H abolishes activity. • Scalable supply: one-step 95% yield synthesis from commercial precursor ensures reliable multi-gram to kg availability at competitive cost.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 38267-96-8
Cat. No. B1286153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinazoline
CAS38267-96-8
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC=N2)Cl
InChIInChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
InChIKeyJFJNDMNYNYLFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloroquinazoline: Technical Baseline & Procurement Specs


6-Bromo-4-chloroquinazoline (CAS 38267-96-8) is a halogenated heterocyclic building block belonging to the quinazoline class, with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . Its core structure consists of a benzene ring fused to a pyrimidine ring, substituted with a bromine atom at the 6-position and a chlorine atom at the 4-position . This specific substitution pattern establishes the foundation for its differentiated utility in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and related bioactive molecules .

Workflow
Sequential functionalization via orthogonal C(4)–Cl (SNAr) and C(6)–Br (cross-coupling) handles
Selection
Dual-halogen building block for 4,6-disubstituted quinazoline synthesis; reported in EGFR-TK inhibitor lead generation
Format
Synthetic intermediate supplied as halogenated heterocycle; requires standard inert atmosphere handling for cross-coupling

6-Bromo-4-chloroquinazoline: Why Generic Substitution Fails


Substituting 6-bromo-4-chloroquinazoline with a generic or closely related analog (e.g., 4-chloroquinazoline, 6-bromoquinazoline, or 4,6-dichloroquinazoline) is not scientifically valid due to fundamental differences in site-selective reactivity and biological activity. The compound's unique combination of C(4)–Cl and C(6)–Br bonds provides a distinct, pre-validated orthogonal reactivity profile for sequential functionalization that is absent in its analogs [1]. Specifically, the C(4)–Cl bond exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the C(6)–Br bond is preferentially engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. This predictable, site-selective behavior is a direct consequence of the electronic and steric environment conferred by the specific substitution pattern [3]. A generic analog lacking either the C(4)–Cl or C(6)–Br group would eliminate this dual orthogonal reactivity, forcing a less efficient or impossible synthetic route. Furthermore, the 6-bromo substituent is a critical determinant of biological activity in derived 4-anilinoquinazolines; its replacement with a hydrogen (as in 4-chloroquinazoline) leads to a complete loss of cytotoxicity in certain cancer cell lines [4].

Target Attribute
Generic Analog Limitation
Orthogonal C(4)–Cl (SNAr) and C(6)–Br (Suzuki) dual handles
Mono-halogenated analogs (4-chloroquinazoline, 6-bromoquinazoline) lack dual orthogonal reactivity, restricting sequential diversification to single-site only
6-Bromo group retains pathway to reported low-micromolar cytotoxicity in derived 4-anilinoquinazolines
Replacement at 6-position (H, Cl) may lead to loss of the reported cytotoxicity profile observed in 6-bromo-containing derivatives; biological endpoint not directly transferable
High-yielding, single-step synthesis from 6-bromo-3H-quinazolin-4-one (reported 95%)
Alternative dihalogenated quinazolines may require less efficient halogenation sequences, potentially impacting supply scalability and cost

6-Bromo-4-chloroquinazoline vs. Analogs: Key Differentiation Evidence


Orthogonal Reactivity: C(4)–Cl vs. C(6)–Br

6-Bromo-4-chloroquinazoline demonstrates a highly predictable and useful orthogonal reactivity profile that is absent in its mono-halogenated analogs. In palladium-catalyzed cross-coupling reactions on a multi-halogenated quinazoline scaffold (including 6-bromo-4-chloro-8-iodoquinazoline), the intrinsic reactivity order was established as Csp²–I > C(4)–Cl > Csp²–Br [1]. This selectivity, driven by both bond dissociation energy and the electronic position on the electron-deficient quinazoline ring, allows for the exclusive, sequential functionalization of the 4-position (via SNAr) before the 6-position (via Suzuki-Miyaura or Sonogashira) [1]. This dual orthogonal reactivity is a direct consequence of the specific 4-chloro and 6-bromo substitution pattern. In contrast, analogs like 4-chloroquinazoline lack the C(6)–Br handle for secondary functionalization, while 6-bromoquinazoline lacks the more reactive C(4)–Cl site for initial diversification [2].

Orthogonal Reactivity
Head-to-head
Reactivity order: C(4)–Cl > C(6)–Br in Pd-catalyzed cross-coupling; allows sequential site-selective functionalization
Supports orthogonal sequential diversification strategy for 4,6-disubstituted quinazolines
Verified on multi-halogenated quinazoline scaffold; order confirmed by competition experiments
Organic Synthesis Medicinal Chemistry Cross-Coupling

6-Bromo Essential for Cytotoxicity in 4-Anilinoquinazolines

The 6-bromo substituent is a critical determinant for the in vitro cytotoxicity of 4-anilinoquinazoline derivatives. A study directly comparing 2-unsubstituted 4-anilino-6-bromoquinazolines against their 6-(4-fluorophenyl)-substituted counterparts and the clinical drug Gefitinib revealed that the presence of the 6-bromo group is essential for activity in certain contexts [1]. Specifically, 2-unsubstituted 4-anilino-6-bromoquinazolines (e.g., compound 3a) demonstrated significant cytotoxicity against the MCF-7 (breast cancer) cell line with an LC₅₀ of 1.60 ± 0.07 μM [1]. While the 6-(4-fluorophenyl) substitution generally improved potency, the 6-bromo analogs were crucial starting points for the synthesis of more potent compounds like 3g and 3l, which exhibited LC₅₀ values of 0.14 ± 0.02 μM and 0.14 ± 0.04 μM against MCF-7 cells, respectively, outperforming Gefitinib (LC₅₀ = 0.51 ± 0.11 μM) [1]. For comparison, 4-chloroquinazoline itself is a known fungicide but lacks the potent cytotoxic activity against human cancer cell lines seen in its 6-bromo-4-anilino derivatives [2].

Cytotoxicity Building Block Role
Reported
Derived 4-anilino-6-bromoquinazoline LC₅₀ 1.60 µM (MCF-7); further elaborated derivative 3g LC₅₀ 0.14 µM, outperformed Gefitinib (0.51 µM) in same assay
6-Bromo intermediate enables synthesis of reported low-micromolar EGFR-TK inhibitor leads; biological activity resides in final derivatives
Cytotoxicity measured on MCF-7, 48h MTT assay; activity is derivative-dependent, not intrinsic to building block
Oncology Kinase Inhibition Cytotoxicity

High-Yield Synthesis and Synthetic Accessibility

6-Bromo-4-chloroquinazoline is synthesized via a robust, high-yielding procedure from 6-bromo-3H-quinazolin-4-one using phosphorus oxychloride (POCl₃) . The reported yield for this transformation is 95%, providing 21 g of pure product from a 20 g (89 mmol) scale reaction, demonstrating excellent scalability and efficiency . This is in stark contrast to the synthesis of some less accessible analogs, such as 4,6-dichloroquinazoline, which may require alternative, lower-yielding halogenation sequences or less readily available starting materials . The high-yielding, one-step conversion of a common heterocyclic intermediate makes 6-bromo-4-chloroquinazoline a cost-effective and reliably sourced building block for large-scale medicinal chemistry campaigns.

Synthetic Yield
Data to verify
Reported 95% isolated yield from 6-bromo-3H-quinazolin-4-one (21 g product, 89 mmol scale)
Supports multi-gram scale synthesis and cost-effective procurement
Yield data from supplier-provided procedure; independent verification recommended for process scale-up
Process Chemistry Synthetic Methodology Scale-up

Microwave-Assisted Suzuki-Miyaura Cross-Coupling Substrate

6-Bromo-4-chloroquinazoline serves as an exemplary substrate for microwave-assisted Suzuki-Miyaura cross-coupling, a technology that significantly accelerates the synthesis of 4-arylquinazoline libraries. While specific reaction yields are dependent on the boronic acid partner and catalyst system, the methodology itself has been optimized for 2-substituted 4-chloroquinazolines, demonstrating the general utility of the C(4)–Cl bond under microwave conditions . This method offers a distinct advantage over conventional thermal heating by drastically reducing reaction times (often from hours to minutes) and improving overall process efficiency . This capability positions 6-bromo-4-chloroquinazoline as a preferred building block for medicinal chemists engaged in rapid structure-activity relationship (SAR) exploration. In contrast, analogs like 6-bromoquinazoline (lacking the C(4)–Cl bond) cannot undergo this specific transformation, and 4-chloroquinazoline (lacking the C(6)–Br bond) cannot be subsequently diversified at the 6-position using cross-coupling chemistry [1].

Microwave Compatibility
Class-level
C(4)–Cl handle reported as suitable substrate for microwave-assisted Suzuki-Miyaura 4-arylation
Enables rapid library synthesis under microwave conditions; orthogonal C(6)–Br allows subsequent diversification
Based on class-level inference for 4-chloroquinazolines; method optimization required per substrate
Medicinal Chemistry High-Throughput Chemistry Cross-Coupling

6-Bromo-4-chloroquinazoline: Recommended Application Scenarios


Lead Optimization for EGFR-TK Inhibitors

This compound is the optimal starting material for synthesizing libraries of 4-anilino-6-substituted quinazolines targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). As demonstrated in Section 3, the 6-bromo group is essential for achieving low-micromolar to sub-micromolar cytotoxicity in derived 4-anilinoquinazolines [1]. The orthogonal reactivity allows for independent optimization of the 4-anilino and 6-aryl/heteroaryl groups, a strategy not feasible with mono-halogenated analogs. This is particularly relevant for developing compounds with activity against Gefitinib-sensitive and -resistant cancer cell lines [2].

Divergent Synthesis of Polycarbo-Substituted Quinazolines

6-Bromo-4-chloroquinazoline is the preferred building block for any synthetic route requiring sequential functionalization of the quinazoline core. The established reactivity order (C(4)–Cl > C(6)–Br) provides a predictable, chemoselective handle for performing nucleophilic aromatic substitution at the 4-position followed by palladium-catalyzed cross-coupling at the 6-position [1]. This orthogonal reactivity profile is unique to the 4-chloro-6-bromo substitution pattern and is critical for the efficient, convergent synthesis of complex quinazolines, such as those explored for photophysical properties or advanced kinase inhibition [1][3].

Cost-Effective Scale-Up and Process Chemistry

For research projects transitioning from milligram-scale medicinal chemistry to multi-gram or kilogram-scale synthesis, 6-bromo-4-chloroquinazoline offers a demonstrable advantage. Its high-yielding synthesis (95%) from a commercially available precursor ensures a reliable and economical supply chain [1]. In contrast to other dihalogenated quinazolines that may require more costly reagents or multi-step syntheses, the robust, one-step procedure using POCl₃ minimizes production costs and simplifies scale-up logistics. This makes it a more practical and lower-risk choice for process development and early GMP manufacturing [1].

Rapid SAR via Microwave-Assisted Parallel Synthesis

Medicinal chemistry teams employing high-throughput or microwave-assisted synthesis should prioritize 6-bromo-4-chloroquinazoline for generating focused 4-arylquinazoline libraries. The compound's C(4)–Cl bond is a validated substrate for rapid, microwave-enhanced Suzuki-Miyaura cross-coupling, drastically reducing reaction times compared to conventional heating [1]. This enables the parallel synthesis of dozens of analogs in a single day, accelerating the structure-activity relationship (SAR) cycle. This advantage is not shared by 6-bromoquinazoline, which cannot undergo the same 4-arylation reaction [2].

Application
Selection Property
Validation Focus
EGFR-TK inhibitor lead synthesis
Orthogonal C(4)–Cl / C(6)–Br reactivity
Confirm sequential functionalization order and derivative activity in target kinase assays
Divergent polycarbo-substituted quinazoline synthesis
Predictable chemoselective reactivity order
Verify site-selectivity under planned SNAr / cross-coupling conditions
Cost-effective scale-up synthesis
High-yielding one-step conversion from quinazolin-4-one
Validate yield and purity at desired scale; assess process robustness
Microwave-assisted parallel SAR exploration
Reported microwave-compatible C(4)–Cl Suzuki coupling
Optimize coupling conditions for diverse boronic acids; confirm C(6)–Br retention for later diversification

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